REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](OC)=[C:7](OC)C=1)=[O:4].ClCC(C1CC1)=O.CC1C=CC=CC=1C(=O)CCl>>[CH:5]1([C:3]([CH2:2][Cl:1])=[O:4])[CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
2-(chloroacethyl)furan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(chloroacethyl)thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCl)=O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |